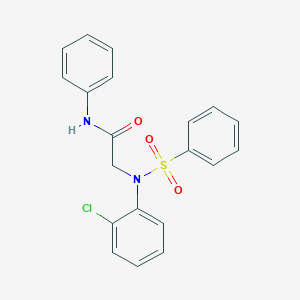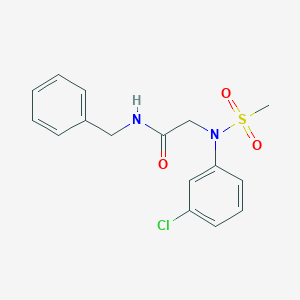![molecular formula C14H9N3O2S B258590 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B258590.png)
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one, also known as MTTH, is a synthetic compound that has been studied for its potential applications in scientific research. MTTH is a heterocyclic compound with a unique structure, and its synthesis and properties have been the subject of numerous studies.
Mécanisme D'action
The mechanism of action of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of bacterial and fungal strains. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been shown to have antitumor activity, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been shown to have anti-inflammatory activity, with studies demonstrating its ability to reduce the production of inflammatory mediators in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one in laboratory experiments is its broad range of biological activities. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a useful tool for studying a variety of cellular processes. However, one of the limitations of using 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research on 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one. One possible direction is the development of new synthetic methods for producing the compound. Another possible direction is the investigation of the compound's potential as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in medicinal chemistry.
Méthodes De Synthèse
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one can be synthesized through a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one involves the reaction of 3-methyl-2-butenal with thiourea, followed by a series of reactions to form the final product. The synthesis of 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one is a complex process that requires careful attention to reaction conditions and purification methods.
Applications De Recherche Scientifique
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. 15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Propriétés
Nom du produit |
15-Methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
|---|---|
Formule moléculaire |
C14H9N3O2S |
Poids moléculaire |
283.31 g/mol |
Nom IUPAC |
15-methoxy-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
InChI |
InChI=1S/C14H9N3O2S/c1-19-8-4-5-11-10(7-8)17-12-9(3-2-6-15-12)13(18)16-14(17)20-11/h2-7H,1H3 |
Clé InChI |
QYNUGYCWIMXNQO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
SMILES canonique |
COC1=CC2=C(C=C1)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)





![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)